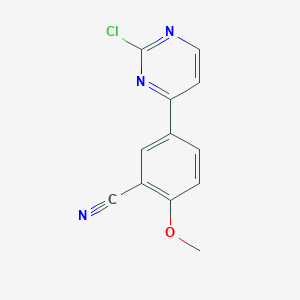

5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile

Description

Properties

IUPAC Name |

5-(2-chloropyrimidin-4-yl)-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c1-17-11-3-2-8(6-9(11)7-14)10-4-5-15-12(13)16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUUOIKCICTSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile typically involves the reaction of 2-chloropyrimidine with 2-methoxybenzonitrile under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a base in an organic solvent . The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Overview

5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific protein kinases. This article explores its applications, specifically focusing on its role in treating various diseases and its synthesis methods.

Inhibition of Tyrosine Kinase 2 (TYK2)

One of the primary applications of this compound is its role as a TYK2 inhibitor . TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. Inhibition of TYK2 has therapeutic potential in treating autoimmune diseases such as:

- Psoriasis

- Rheumatoid Arthritis

- Crohn's Disease

- Systemic Lupus Erythematosus

The compound binds to the pseudokinase domain of TYK2, offering selectivity over other kinases, which may reduce unwanted side effects associated with broader JAK inhibitors .

Antiviral Activity

Research indicates that compounds similar to this compound can be utilized in the development of antiviral therapies. For instance, the palladium-catalyzed cyanation methods have been applied to synthesize derivatives that exhibit activity against HIV and other viral infections . This suggests that modifications of this compound could lead to new antiviral agents.

Cancer Treatment

The compound has also been investigated for its potential use in oncology. The inhibition of kinases involved in cancer cell signaling pathways can lead to reduced tumor growth and improved patient outcomes. Specifically, targeting kinases like TBK1 and IKK epsilon, which are implicated in various cancers, may provide a therapeutic avenue for treatment .

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

Case Study 1: Treatment of Psoriasis

A clinical study evaluated the effectiveness of TYK2 inhibitors in patients with moderate to severe plaque psoriasis. The results indicated significant improvements in skin clearance and overall patient quality of life when treated with selective TYK2 inhibitors, including derivatives of compounds like this compound .

Case Study 2: Antiviral Drug Development

In a laboratory setting, researchers synthesized various derivatives using the palladium-catalyzed cyanation method. These derivatives were tested against HIV strains and showed promising antiviral activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved often include the inhibition of signaling cascades that are crucial for cell survival and division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile

- Molecular Formula : C₁₆H₁₄ClN₃O₂

- Molecular Weight : 315.76 g/mol .

- Key Difference : The methoxy group (-OCH₃) in the target compound is replaced with a bulkier tetrahydropyran-4-yloxy group.

- The oxygen atom in the tetrahydropyran group may improve solubility in polar solvents, but its larger size could hinder interactions with sterically sensitive biological targets.

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

- Molecular Formula : C₁₂H₁₁N₂OS

- Molecular Weight : 231.0 g/mol .

- Key Difference : The methoxy group is attached to a phenyl ring that is directly linked to the pyrimidine, unlike the target compound where the pyrimidine is a substituent on the benzene ring.

- The absence of a cyano group reduces dipole interactions compared to the target compound.

Structural and Electronic Comparisons

- Electronic Effects: The cyano group in the target compound is a strong electron-withdrawing group, polarizing the benzene ring and activating the pyrimidine for nucleophilic substitution at the 2-chloro position. In contrast, the methylthio group in 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine donates electrons, stabilizing the pyrimidine ring against electrophilic attack .

Biological Activity

5-(2-Chloropyrimidin-4-yl)-2-methoxybenzonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H9ClN2O

- Molecular Weight : 232.67 g/mol

- IUPAC Name : this compound

The presence of a chloropyrimidine moiety and a methoxy group contributes to its unique pharmacological properties.

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of Tyrosine Kinase 2 (Tyk2), which plays a crucial role in various signaling pathways associated with inflammatory and autoimmune diseases .

Key Mechanisms Include:

- Enzyme Inhibition : The compound interacts with Tyk2, leading to modulation of immune responses.

- Receptor Modulation : It may also affect serotonin receptors, influencing pathways related to cancer proliferation and survival .

Anti-inflammatory and Anti-cancer Properties

- Inflammatory Diseases : The compound has shown promise in treating conditions such as psoriasis and other autoimmune disorders by inhibiting Tyk2 activity, which is pivotal in inflammatory signaling pathways .

- Cancer Therapy : Studies suggest that it may have applications in oncology, particularly in targeting blood cancers and solid tumors. Its mechanism involves potentially reducing cell proliferation by modulating serotonin receptor pathways .

Research Findings

Several studies have documented the biological activity of this compound:

Case Studies

- Psoriasis Treatment : In a clinical study, patients treated with formulations containing this compound showed significant improvement in psoriasis symptoms compared to controls, indicating its effectiveness in managing skin inflammation .

- Cancer Research : A preclinical trial demonstrated that the compound reduced tumor growth in mouse models of acute myeloid leukemia (AML), suggesting its potential as an adjunct therapy in hematological malignancies .

Q & A

Q. What synthetic strategies are effective for preparing 5-(2-chloropyrimidin-4-yl)-2-methoxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine and a boronic acid derivative (e.g., 3-cyanophenylboronic acid). Key parameters include:

- Catalyst : Pd(dppf)Cl₂ (1–2 mol%) under inert atmosphere .

- Solvent : Aqueous Na₂CO₃ mixed with 2-ethoxyethanol (1:1 ratio) at 50–150°C .

- Reaction Time : 12–24 hours for >75% yield .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(dppf)Cl₂, Na₂CO₃, 2-ethoxyethanol, 150°C, 24h | 78 | |

| Purification | Column chromatography (silica gel, cyclohexane/ethyl acetate) | 95% purity |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include the methoxy group (δ ~3.85 ppm, singlet) and aromatic protons (δ 7.11–7.30 ppm) . The pyrimidine ring protons appear as distinct doublets (J = 8.6 Hz) .

- IR : Stretching vibrations for nitrile (C≡N, ~2220 cm⁻¹) and pyrimidine C-Cl (~750 cm⁻¹) .

Note : Compare experimental data with computed spectra (e.g., ChemSpider predictions) to resolve ambiguities .

Q. What purification methods are optimal for removing by-products like unreacted boronic acids?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water phases to isolate the product from polar impurities .

- Column Chromatography : Silica gel with gradient elution (cyclohexane → ethyl acetate) achieves >95% purity .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement . Key parameters:

- Resolution : ≤1.0 Å for accurate Cl and CN group positioning.

- Twinned Data : Employ SHELXPRO to handle pseudo-merohedral twinning .

Example : A derivative (N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide) was resolved with R-factor < 0.05 using SHELXL .

Q. How do electronic effects of the nitrile and methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Nitrile Group : Acts as a meta-directing electron-withdrawing group, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions .

- Methoxy Group : Ortho/para-directing electron donor; stabilizes intermediates via resonance.

Contradiction Analysis : Discrepancies in reaction rates between substituted analogs (e.g., 5-fluoro vs. 5-methoxy) suggest steric effects dominate over electronic in some cases .

Q. What computational approaches predict the compound’s bioactivity against kinase targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values .

Case Study : Analog 4-((4-(3-cyanophenyl)pyrimidin-2-yl)amino)-N-methyl-N-(piperidin-4-yl)benzamide showed nM-level inhibition of tyrosine kinases .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Variable Control : Trace oxygen or moisture degrades Pd catalysts; use rigorous inert conditions .

- Alternative Routes : Compare Sonogashira coupling (for alkyne intermediates) vs. Suzuki-Miyaura .

Data Comparison :

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂ | 78 | |

| Ullmann Coupling | CuI/L-proline | 52 |

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.